5-methoxy-6-methyl-1H-indole-3-carbaldehyde
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Overview
Description
5-Methoxy-6-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 5-methoxy-6-methyl-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 5-methoxyindole with appropriate aldehyde precursors under controlled conditions . Industrial production methods often employ greener reaction conditions, such as using oxygen as the sole oxidant and water as the solvent .
Chemical Reactions Analysis
5-Methoxy-6-methyl-1H-indole-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Major products formed from these reactions include carboxylic acids, alcohols, and substituted indoles .
Scientific Research Applications
5-Methoxy-6-methyl-1H-indole-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-methoxy-6-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22, which facilitates mucosal reactivity .
Comparison with Similar Compounds
5-Methoxy-6-methyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:
- 5-Methoxyindole-3-carboxaldehyde
- 1-Methylindole-3-carboxaldehyde
- Indole-3-carbaldehyde
These compounds share similar structural features but differ in their functional groups and biological activities.
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-methoxy-6-methyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C11H11NO2/c1-7-3-10-9(4-11(7)14-2)8(6-13)5-12-10/h3-6,12H,1-2H3 |
InChI Key |
ZMUYRRQWXNXNIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1OC)C(=CN2)C=O |
Origin of Product |
United States |
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